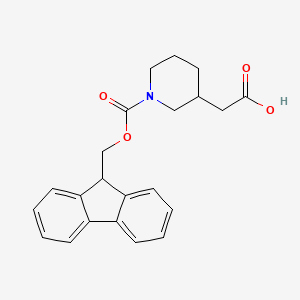

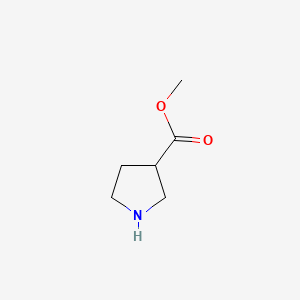

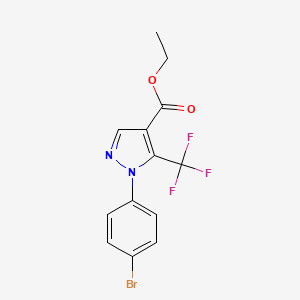

![molecular formula C26H34 B1308494 1-[4-(1-Adamantyl)phenyl]adamantane CAS No. 10509-15-6](/img/structure/B1308494.png)

1-[4-(1-Adamantyl)phenyl]adamantane

Übersicht

Beschreibung

1-[4-(1-Adamantyl)phenyl]adamantane is an organic compound that is part of the adamantane family. It is a saturated hydrocarbon that contains four carbon atoms in a tetrahedral arrangement and is characterized by its adamantane core structure. Adamantane is a versatile and valuable building block for a variety of organic molecules due to its unique properties. It has been used in the synthesis of various drugs, catalysts, and materials.

Wissenschaftliche Forschungsanwendungen

Liquid Crystalline and Amorphous Molecular Systems

Adamantane derivatives, like 1-[4-(1-Adamantyl)phenyl]adamantane, have been utilized in creating liquid crystalline and amorphous molecular systems. Chen et al. (1995) explored adamantane as an excluded-volume core for synthesizing systems capable of vitrification upon thermal quenching. Notably, derivatives with cholesteryl side arms exhibited smectic A and cholesteric mesophases, while others showed a nematic mesophase. This research indicates the potential of adamantane derivatives in the development of novel materials with unique thermal and structural properties (Chen et al., 1995).

Adamantane-Containing Vinyl Polymers

Adamantane derivatives have also been incorporated into vinyl polymers. Acar et al. (2000) synthesized new methacrylates with adamantane and investigated their effect on the glass transition temperature (Tg) of polymers. The findings showed that adamantane derivatives could significantly elevate the Tg of polymers, highlighting their usefulness in enhancing polymer properties (Acar et al., 2000).

Adamantane-Based Polysiloxane

Another application is in the synthesis of polysiloxane derivatives. Hattori et al. (2008) reported the synthesis of novel polysiloxane with an adamantyl moiety, demonstrating its good solubility in organic solvents and high glass transition temperature. This research suggests the potential of adamantane derivatives in creating new polysiloxane materials with desirable thermal and solubility properties (Hattori et al., 2008).

Adamantane in Molecular and Crystal Structure Studies

Adamantane derivatives are also pivotal in studying molecular and crystal structures. Saeed et al. (2014) synthesized novel adamantane-based thioureas and examined their structural properties through X-ray analysis. These compounds showcased distinct conformational features, influenced by the substitution degree on the thiourea core. This kind of research is crucial for understanding the molecular structures and interactions of adamantane derivatives (Saeed et al., 2014).

Wirkmechanismus

Target of Action

Adamantane derivatives are known for their diverse applications in medicinal chemistry, catalyst development, and nanomaterials . They often exhibit unique structural, biological, and stimulus-responsive properties .

Mode of Action

The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . This suggests that the compound might interact with its targets through these intermediates, leading to various changes.

Biochemical Pathways

It’s known that adamantane derivatives can directly convert diamondoid c–h bonds to c–c bonds, providing a variety of products incorporating diverse functional groups . This suggests that the compound might affect pathways involving these transformations.

Pharmacokinetics

The high lipophilicity and unique geometry of the adamantane skeleton enhance considerably the permeability and adsorption of this type of compounds with respect to cell membranes . This suggests that the compound might have good bioavailability.

Result of Action

Adamantane derivatives are known for their diverse applications in medicinal chemistry, catalyst development, and nanomaterials , suggesting that the compound might have various molecular and cellular effects.

Action Environment

The unique stability and reactivity of adamantane derivatives suggest that they might be resistant to various environmental factors .

Zukünftige Richtungen

The future of adamantane derivatives lies in their potential applications in various fields. Their high reactivity offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids . Recent advances in the area of selective C–H functionalization are also promising .

Eigenschaften

IUPAC Name |

1-[4-(1-adamantyl)phenyl]adamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34/c1-2-24(26-14-20-8-21(15-26)10-22(9-20)16-26)4-3-23(1)25-11-17-5-18(12-25)7-19(6-17)13-25/h1-4,17-22H,5-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNBQNKSJJGPYMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)C56CC7CC(C5)CC(C7)C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

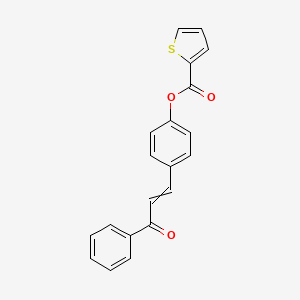

![4-{[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-methyl}cyclohexanecarboxylic acid](/img/structure/B1308421.png)

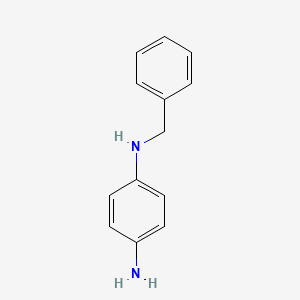

![1-[1-(4-Chlorophenyl)cyclopropyl]methanamine](/img/structure/B1308423.png)

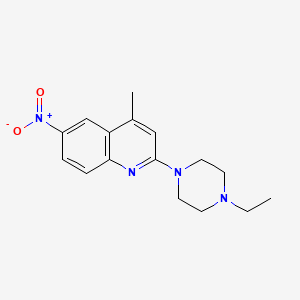

![5-[(Dibutylamino)methyl]-2-furohydrazide](/img/structure/B1308432.png)

![4-{[(Phenylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1308440.png)